molecular formula C17H19N3O4S B8088789 Omeprazole sulfone-d3

Omeprazole sulfone-d3

Cat. No.: B8088789
M. Wt: 364.4 g/mol
InChI Key: IXEQEYRTSRFZEO-CRSPMMAGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Omeprazole sulfone-d3 is a deuterated form of omeprazole sulfone, which is a metabolite of omeprazole. Omeprazole is a well-known proton pump inhibitor used to treat conditions like gastroesophageal reflux disease and peptic ulcers. The deuterated form, this compound, is often used in scientific research as an internal standard for the quantification of omeprazole sulfone due to its stable isotope properties .

Scientific Research Applications

Omeprazole sulfone-d3 is widely used in scientific research for various applications:

    Chemistry: Used as an internal standard in mass spectrometry for the quantification of omeprazole and its metabolites.

    Biology: Studied for its pharmacokinetic properties and metabolic pathways in biological systems.

    Medicine: Investigated for its potential therapeutic effects and as a tool for drug metabolism studies.

    Industry: Utilized in the development and quality control of pharmaceutical formulations

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of omeprazole sulfone-d3 involves the incorporation of deuterium into the omeprazole sulfone molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. One common method involves the reaction of omeprazole with deuterated hydrogen peroxide (D2O2) under controlled conditions to introduce deuterium atoms into the sulfone group .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through chromatography and crystallization to isolate the desired deuterated compound .

Chemical Reactions Analysis

Types of Reactions

Omeprazole sulfone-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

Omeprazole sulfone-d3, like its non-deuterated counterpart, exerts its effects by inhibiting the H+/K+ ATPase enzyme, also known as the proton pump, in the gastric parietal cells. This inhibition reduces gastric acid secretion, providing relief from acid-related disorders. The deuterium atoms in this compound do not significantly alter its mechanism of action but provide a stable isotope for precise quantification in research studies .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Omeprazole sulfone-d3 is unique due to the incorporation of deuterium atoms, which makes it a valuable tool in scientific research for the precise quantification of omeprazole metabolites. This stable isotope labeling allows for more accurate pharmacokinetic and metabolic studies compared to non-deuterated compounds .

Properties

IUPAC Name

4,5,7-trideuterio-6-methoxy-2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfonyl]-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N3O4S/c1-10-8-18-15(11(2)16(10)24-4)9-25(21,22)17-19-13-6-5-12(23-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i5D,6D,7D
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXEQEYRTSRFZEO-CRSPMMAGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(C(=C1OC)C)CS(=O)(=O)C2=NC3=C(N2)C=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C2=C1N=C(N2)S(=O)(=O)CC3=NC=C(C(=C3C)OC)C)[2H])OC)[2H]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19N3O4S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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